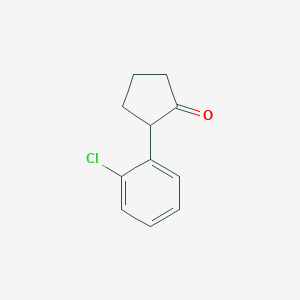
2-(2-Chlorophenyl)cyclopentan-1-one
Vue d'ensemble
Description
2-(2-Chlorophenyl)cyclopentan-1-one is a useful research compound. Its molecular formula is C11H11ClO and its molecular weight is 194.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(2-Chlorophenyl)cyclopentan-1-one, a compound characterized by a cyclopentanone ring substituted with a chlorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural properties, and biological implications based on a review of diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound can be synthesized through various methods, including cyclization reactions involving chlorophenyl derivatives and cyclopentanone. The presence of the chlorophenyl moiety is significant as it may influence the compound’s reactivity and biological activity, making it an interesting subject for further investigation in drug development and organic synthesis .
The biological activity of this compound is hypothesized to stem from its structural features. The chlorophenyl group can enhance binding interactions with biological targets, while the cyclopentanone ring may facilitate various chemical reactions typical for ketones. Electrophilic attack at the carbonyl carbon by nucleophiles is a crucial step in determining the compound's reactivity and potential biological activity .
Potential Applications
Research suggests that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Properties : Cyclopentanone derivatives have been noted for their antibacterial effects .
- Anticancer Activity : The ability of chlorophenyl groups to interact with cellular targets positions this compound as a candidate for anticancer drug development.
- Neuropharmacological Effects : Given the structural similarities with known neuroactive compounds, further studies could explore its potential as a neuropharmaceutical .
Case Studies and Research Findings
Several studies have investigated compounds related to this compound, providing insights into its potential applications:
| Study | Findings |
|---|---|
| Vale et al. (2008) | Identified cyclopentanone derivatives with significant antimalarial activity. |
| Gomes et al. (2004) | Reported antibacterial properties in related compounds, suggesting similar activities for this compound. |
| Araujo et al. (2005) | Demonstrated that modifications in cyclopentanone structures can enhance biological efficacy against specific pathogens. |
Propriétés
IUPAC Name |
2-(2-chlorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZOTYDHLWXFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















